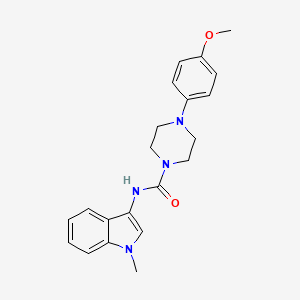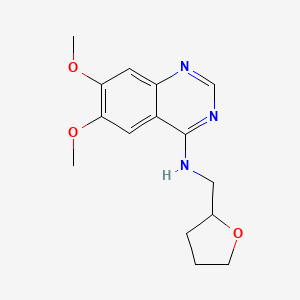
4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential interactions with various biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that interact with serotonin and dopamine receptors, which could suggest potential biological activities for the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of a piperazine backbone attached to various aromatic systems through amide linkages. For instance, the synthesis of analogues of the 5-HT1A serotonin antagonist involves the replacement of the phthalimide moiety by substituted benzamides or alkyl amides, which can lead to improved affinity and selectivity for the target receptor . Similarly, the synthesis of selective dopamine D3 receptor ligands also involves the formation of arylcarboxamides, with the carboxamide linker playing a critical role in receptor selectivity . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds can provide insights into the conformational preferences and potential interactions of "this compound". For example, the crystal structure of a tert-butyl piperazine carboxylate derivative reveals that the piperazine ring adopts a chair conformation, and there are specific dihedral angles between the aromatic rings that could influence binding to biological targets . These structural details are important for understanding how the compound might interact with receptors and enzymes.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers suggest that modifications to the piperazine moiety, such as the introduction of a carboxamide linker, can significantly affect the binding affinity and selectivity for certain receptors . These findings indicate that "this compound" may also undergo specific chemical reactions that could be exploited for the development of selective receptor ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Although the provided papers do not directly discuss the properties of "this compound", they do provide data on similar compounds. For example, the presence of hydrogen bonds in the crystal structure of a related compound suggests that "this compound" may also form hydrogen bonds, which could affect its solubility, stability, and interactions with biological molecules . Additionally, the lipophilicity of the methoxy and indolyl groups could influence the compound's ability to cross cell membranes and its overall pharmacokinetic profile.
科学的研究の応用
DNA Minor Groove Binders
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, highlight the importance of N-methyl piperazine derivatives in scientific research. These compounds, including variations like 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, are utilized in fluorescent DNA staining, chromosome and nuclear staining, and flow cytometry. Their applications extend to radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anti-mycobacterial Activity
Piperazine derivatives, such as the compound , have been extensively studied for their potential anti-mycobacterial properties. They are recognized for their versatility in medicinal chemistry, serving as a core structure in numerous drugs with diverse pharmacological activities. Recent studies have shown that molecules containing piperazine as an essential subunit exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
Ligands for D2-like Receptors
The role of arylcycloalkylamines, including phenyl piperidines and piperazines, has been explored in relation to their pharmacophoric groups in antipsychotic agents. Studies suggest that arylalkyl substituents, possibly present in compounds similar to this compound, can enhance the potency and selectivity of binding affinity at D2-like receptors. This implicates their use in designing selective agents for psychiatric disorders (Sikazwe et al., 2009).
Therapeutic Uses of Piperazine Derivatives
The broad potential of piperazine derivatives in therapeutic applications has been highlighted. Modifications to the piperazine nucleus have led to molecules with significant medicinal potential, influencing pharmacokinetic and pharmacodynamics factors. These compounds have been integrated into treatments for various diseases, demonstrating the flexible nature of the piperazine building block in drug discovery (Rathi et al., 2016).
Metabolism and Disposition of Arylpiperazine Derivatives
The metabolism and disposition of arylpiperazine derivatives, which are used for treating depression, psychosis, or anxiety, have been studied. These derivatives, including compounds like this compound, undergo CYP3A4-dependent N-dealkylation, forming metabolites with diverse pharmacological effects. This research provides insights into the metabolism of these drugs and their potential impacts on therapeutic efficacy and safety (Caccia, 2007).
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-23-15-19(18-5-3-4-6-20(18)23)22-21(26)25-13-11-24(12-14-25)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPYCSPJXHHFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)
![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine](/img/structure/B2520260.png)

